

Application Notes: Flow Cytometry Analysis of Apoptosis Following Apatinib Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Apatinib**

Cat. No.: **B000926**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induced by **Apatinib** using flow cytometry. **Apatinib**, a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has been shown to suppress tumor proliferation and induce apoptosis in various cancer cell lines.^{[1][2][3]} Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful tool for the quantitative analysis of apoptotic events at the single-cell level.^{[4][5][6]}

Principle of Apoptosis Detection

A common and reliable method for detecting apoptosis by flow cytometry is the dual-staining assay using Annexin V and Propidium Iodide (PI).^{[7][8][9][10]}

- Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
^[9]
- Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells, where it stains the nucleus.^[7]

By using these two stains, it is possible to distinguish between four cell populations:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive (this population is often negligible in apoptosis studies).

Apatinib's Mechanism in Inducing Apoptosis

Apatinib primarily functions by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis and tumor cell survival.[\[1\]](#) Inhibition of VEGFR-2 by **Apatinib** can trigger apoptosis through various downstream signaling cascades. Research has indicated that **Apatinib** can induce apoptosis by:

- Inhibiting the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[\[11\]](#)
- Suppressing the STAT3/Bcl-2 signaling pathway.[\[2\]](#)
- Inducing cell cycle arrest, often at the G0/G1 or G1 phase.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

The analysis of apoptosis by flow cytometry provides quantitative data to assess the efficacy of **Apatinib** in inducing programmed cell death.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.

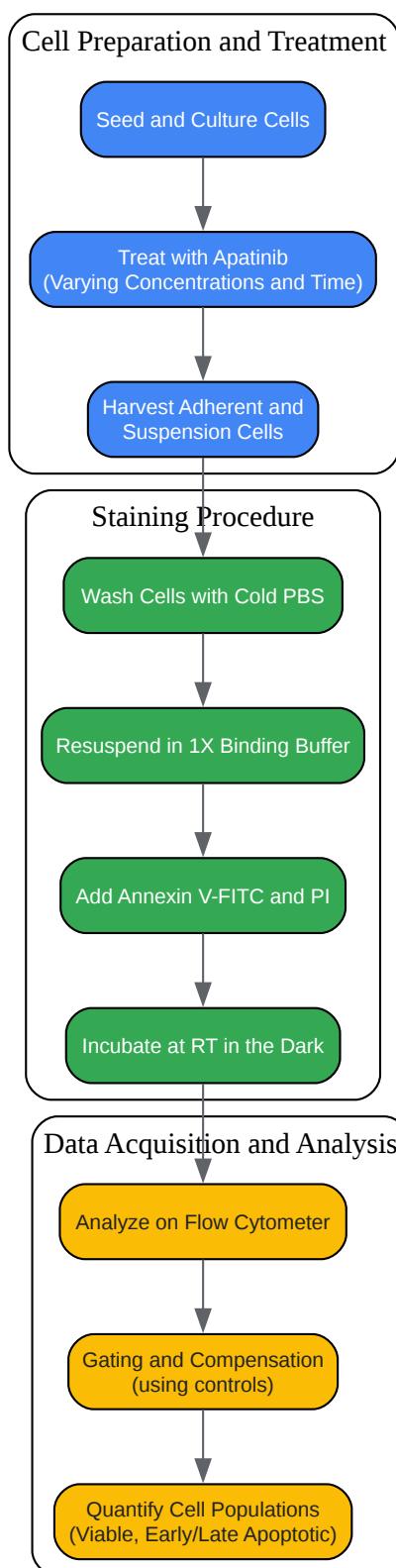
Treatment Group	Concentration (µM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)	Total Apoptotic Cells (%)
Control (Untreated)	0	95.2 ± 2.1	2.5 ± 0.5	1.8 ± 0.3	4.3 ± 0.8
Apatinib	10	75.6 ± 3.5	15.8 ± 1.2	8.1 ± 0.9	23.9 ± 2.1
Apatinib	20	52.1 ± 4.2	28.4 ± 2.5	18.9 ± 1.7	47.3 ± 4.2
Apatinib	40	30.9 ± 3.8	40.2 ± 3.1	28.3 ± 2.4	68.5 ± 5.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and **Apatinib** concentrations used.

Experimental Protocols

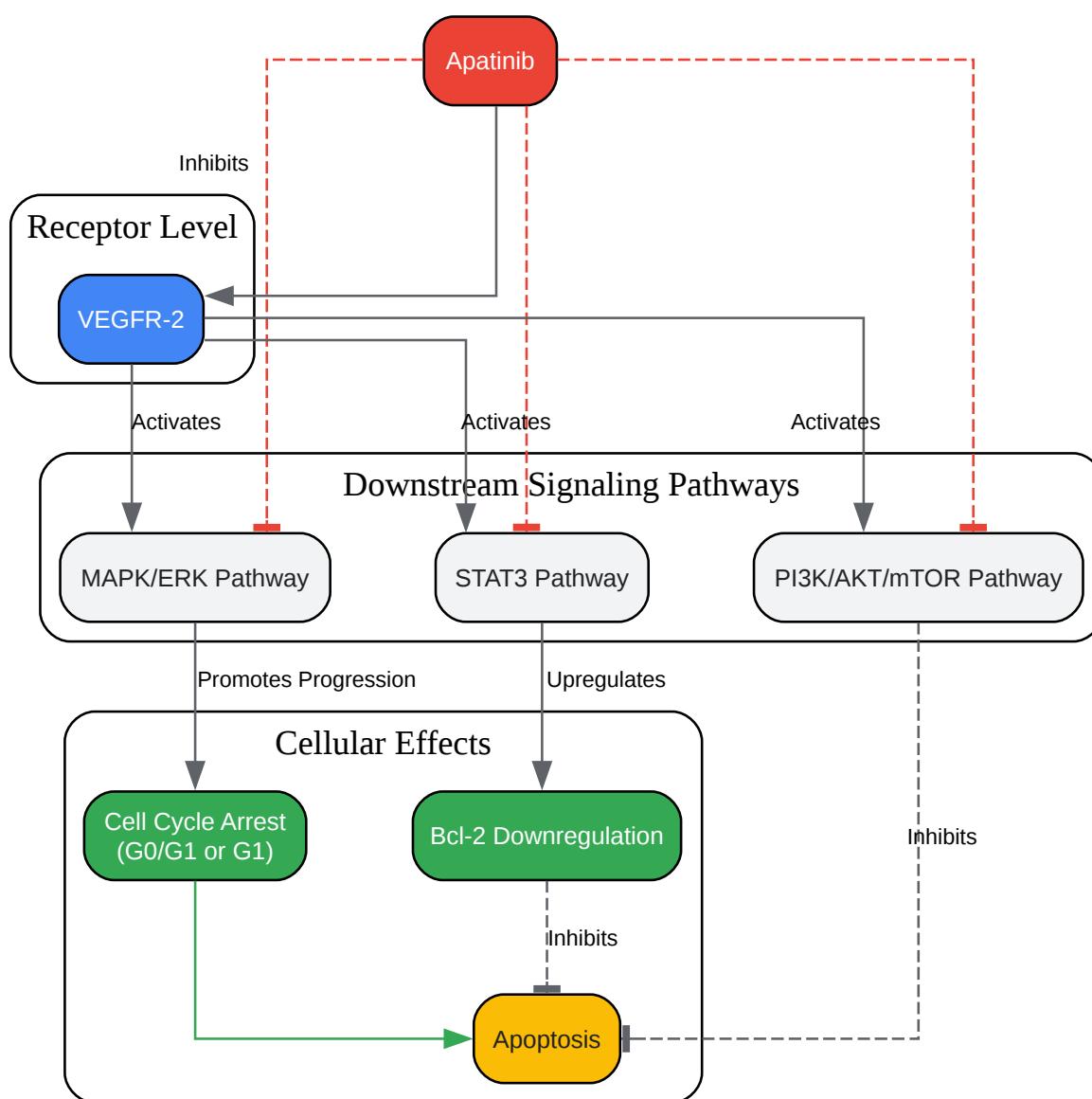
A detailed protocol for the analysis of **Apatinib**-induced apoptosis using Annexin V and PI staining is provided below.

Materials:

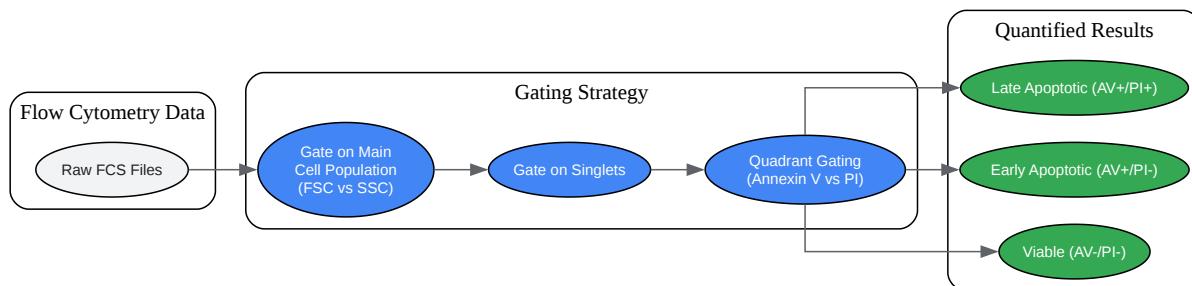

- **Apatinib**
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Culture and Treatment:
 - Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluence.
 - Treat the cells with varying concentrations of **Apatinib** (e.g., 0, 10, 20, 40 μ M) for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
- Cell Harvesting:
 - For adherent cells, gently wash with PBS and detach the cells using a non-enzymatic cell dissociation solution or trypsin.
 - For suspension cells, collect the cells by centrifugation.
 - Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.[9][10]
- Cell Washing:
 - Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).
- Cell Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[7]
 - To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.[7]
 - Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).


- Set up the flow cytometer with appropriate compensation and gating strategies using unstained, Annexin V-only, and PI-only stained cells as controls.[9]
- Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
- Data Analysis:
 - Analyze the flow cytometry data using appropriate software.
 - Create a dot plot of Annexin V fluorescence (e.g., FITC channel) versus PI fluorescence (e.g., PE or PerCP channel).
 - Use quadrant gates to distinguish between the viable, early apoptotic, and late apoptotic/necrotic cell populations.
 - Quantify the percentage of cells in each quadrant.

Visualizations


[Click to download full resolution via product page](#)

Experimental workflow for apoptosis analysis.

[Click to download full resolution via product page](#)

Apelinib-induced apoptosis signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apatinib promotes autophagy and apoptosis through VEGFR2/STAT3/BCL-2 signaling in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. bio-techne.com [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The inhibitory effect of apatinib on different small cell lung cancer cells and in lung cancer-bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Flow Cytometry Analysis of Apoptosis Following Apatinib Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000926#flow-cytometry-analysis-of-apoptosis-after-apatinib-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com